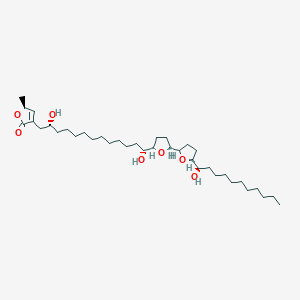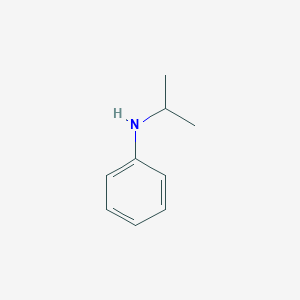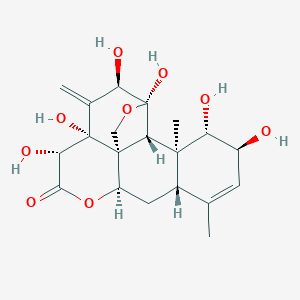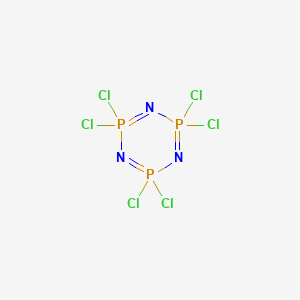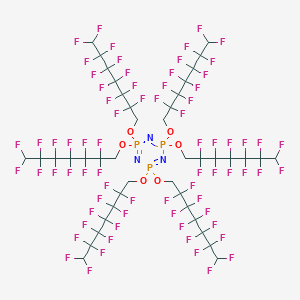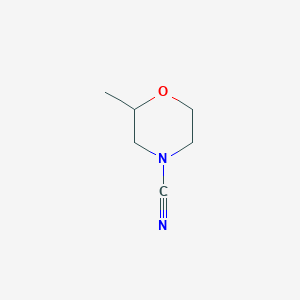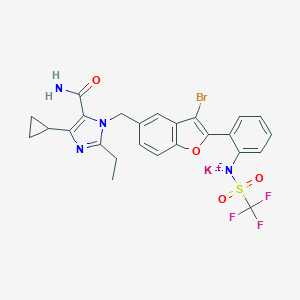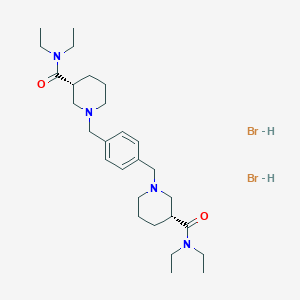
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide, also known as ABDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amine-reactive crosslinkers, which are commonly used to study protein-protein interactions and protein structure.
Mécanisme D'action
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is an amine-reactive crosslinker that reacts with primary amines on proteins, such as lysine residues, to form stable covalent bonds. The reaction occurs under mild conditions, and the resulting crosslinks are stable in the presence of denaturants such as urea and guanidine hydrochloride. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures.
Effets Biochimiques Et Physiologiques
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has no known biochemical or physiological effects on living organisms. It is a chemical compound that is used exclusively in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has several advantages for lab experiments. It is a highly specific crosslinker that reacts with primary amines on proteins, allowing for the selective labeling and crosslinking of proteins. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is also a water-soluble compound, which makes it easy to handle and use in lab experiments. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can crosslink proteins in their native state, allowing for the identification of protein complexes and the determination of protein quaternary structures.
However, there are also some limitations to the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in lab experiments. One limitation is that alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that have primary amines, such as lysine residues. Proteins that do not have primary amines cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can only crosslink proteins that are in close proximity to each other. Proteins that are separated by large distances cannot be crosslinked with alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide.
Orientations Futures
There are several future directions for the use of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide in scientific research. One future direction is the development of new crosslinkers that can crosslink proteins that do not have primary amines. Another future direction is the development of new techniques for the detection and identification of crosslinked proteins. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used in combination with other crosslinkers to study protein-protein interactions and protein structure in greater detail.
Méthodes De Synthèse
The synthesis of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide involves the reaction between p-xylene diamine and N,N-diethylcarbamoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to obtain alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide. The purity of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be improved by recrystallization from ethanol. The chemical structure of alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide is shown below:
Applications De Recherche Scientifique
Alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide has been widely used in scientific research to study protein-protein interactions and protein structure. It can be used to crosslink proteins in their native state, allowing the identification of protein complexes and the determination of protein quaternary structures. alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can also be used to study protein conformational changes and protein-protein interactions in solution. Additionally, alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide can be used to label proteins with fluorescent dyes or biotin, which allows for the detection of proteins in complex mixtures.
Propriétés
Numéro CAS |
142632-31-3 |
|---|---|
Nom du produit |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-p-xylene dihydrobromide |
Formule moléculaire |
C28H48Br2N4O2 |
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
(3R)-1-[[4-[[(3R)-3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C28H46N4O2.2BrH/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4;;/h13-16,25-26H,5-12,17-22H2,1-4H3;2*1H/t25-,26-;;/m1../s1 |
Clé InChI |
OJASMMNWWIJWFK-KUSCCAPHSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@H]1CCCN(C1)CC2=CC=C(C=C2)CN3CCC[C@H](C3)C(=O)N(CC)CC.Br.Br |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br |
SMILES canonique |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



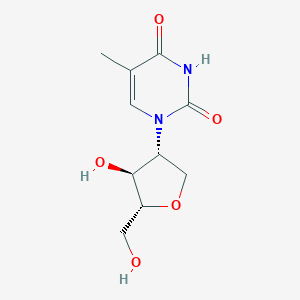
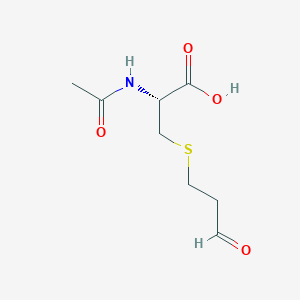
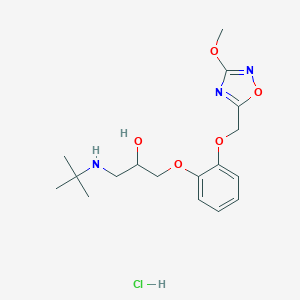
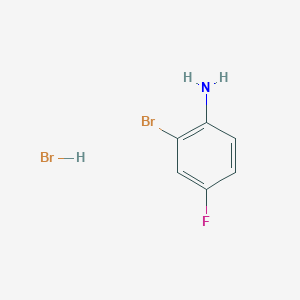

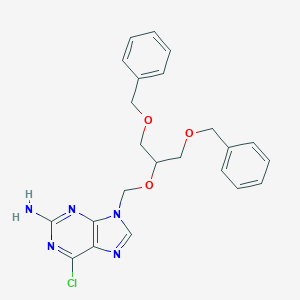
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
